Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-
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Overview
Description
acetyl trifluoromethylphenyl valylglycine, DL- . This compound has a molecular formula of C16H19F3N2O4 and a molecular weight of 360.3283 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl trifluoromethylphenyl valylglycine, DL- typically involves the following steps:
Formation of the trifluoromethylphenyl group:
Peptide bond formation: The trifluoromethylphenyl group is then coupled with valine and glycine through peptide bond formation using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amino group to form the final compound.
Industrial Production Methods
Industrial production of acetyl trifluoromethylphenyl valylglycine, DL- involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, DL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Acetyl trifluoromethylphenyl valylglycine, DL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetyl trifluoromethylphenyl valylglycine, DL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating signaling pathways: Affecting cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to cell surface receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Acetyl trifluoromethylphenyl valylalanine
- Acetyl trifluoromethylphenyl valylleucine
- Acetyl trifluoromethylphenyl valylisoleucine
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
379685-96-8 |
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Molecular Formula |
C16H19F3N2O4 |
Molecular Weight |
360.33 g/mol |
IUPAC Name |
2-[[2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24) |
InChI Key |
JIDBIDDEFPKZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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